1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine is a piperazine derivative featuring a sulfonyl group substituted with a 3,4-dimethylphenyl ring and a diphenylmethyl (benzhydryl) group at the 4-position of the piperazine core.
Properties
IUPAC Name |
1-benzhydryl-4-(3,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-20-13-14-24(19-21(20)2)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYQUIHJYHNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the diphenylmethyl and sulfonyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions involving ethylenediamine and dihaloalkanes.
Step 2: Introduction of the diphenylmethyl group via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
Step 3: Sulfonylation of the dimethylphenyl group using sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the CNS, modulating neurotransmitter release or receptor activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural analogs, their substituents, and reported properties:
Key Observations:
Substituent Impact on Receptor Binding :
- The diphenylmethyl group in Compound 2 () exhibits low 5-HT2A receptor affinity, suggesting that additional substituents (e.g., sulfonyl groups) may enhance binding or selectivity. For example, SA4503’s 3,4-dimethoxyphenethyl group confers sigma-1 receptor agonism, highlighting the role of aryl substituents in target engagement .
- The 3,4-dimethylphenyl sulfonyl group in the target compound may improve metabolic stability compared to simpler sulfonyl derivatives (e.g., 4-methylphenyl in –15) due to steric hindrance .
Structural and Conformational Insights: Piperazine rings typically adopt chair conformations, as seen in 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine .
Physicochemical Properties: Compounds with bis(4-fluorophenyl)methyl groups () exhibit higher melting points (132–230°C) and moderate yields (32–67%), suggesting that the diphenylmethyl group in the target compound may similarly enhance crystallinity . Sulfonyl groups increase polarity and hydrogen-bonding capacity, which could improve solubility relative to non-sulfonylated analogs like Compound 2 .
Synthetic Feasibility :
- Piperazine derivatives are commonly synthesized via alkylation, sulfonylation, or reductive amination (e.g., NaBH3CN in ). The target compound’s synthesis likely follows similar protocols, with characterization via NMR, MS, and chromatography .
Biological Activity
1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine is a synthetic compound belonging to the class of sulfonyl piperazines. This compound is characterized by a sulfonyl group attached to a piperazine ring, which is further substituted with both a 3,4-dimethylphenyl and a diphenylmethyl group. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The sulfonyl group is known for its ability to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring allows for interactions with various receptors, which can lead to diverse biological effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against human cancer cell lines. A study focusing on piperazine derivatives demonstrated that modifications in the piperazine framework could enhance their anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that sulfonamide derivatives can exhibit antibacterial effects, suggesting that the sulfonyl moiety may contribute to the antimicrobial efficacy of this compound .
Neuropharmacological Effects
There is emerging evidence that piperazine derivatives may have neuropharmacological effects, influencing neurotransmitter systems in the brain. This could position this compound as a potential candidate for treating neurological disorders .
Table: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study published in the European Journal of Medicinal Chemistry, several piperazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications at the N-terminal of the piperazine significantly affected their antiproliferative activity. Specifically, compounds with sulfonyl groups showed enhanced activity compared to their non-sulfonated counterparts .
Case Study: Antimicrobial Efficacy
Another study explored the antimicrobial properties of sulfonamide derivatives, including those related to this compound. The findings suggested that these compounds could inhibit bacterial growth effectively, supporting their potential use in treating bacterial infections.
Q & A
Q. Analysis :
- The piperazine ring adopts a chair conformation.
- Dihedral angles between aromatic rings (e.g., 40.2°) and intermolecular interactions (C–H⋯O/F) are quantified .
- Key Insight : Crystal packing influences bioavailability and reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities .
Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls.
Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify EC₅₀ discrepancies .
- Example : Antifungal activity may vary due to differences in fungal strain susceptibility .
Q. What computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to dopamine D3 receptors. The diphenylmethyl group shows hydrophobic interactions with Leu²⁹⁰ and Phe³⁴⁵ residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) .
- MD Simulations : Simulate 100 ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
Q. Substituent Modification :
- Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance sulfonamide reactivity .
- Introduce halogen atoms (e.g., -F) to improve blood-brain barrier penetration .
Biological Testing : Screen analogs for IC₅₀ against target enzymes (e.g., acetylcholinesterase) .
- Data Table :
| Analog Modification | IC₅₀ (nM) | Notes |
|---|---|---|
| -NO₂ substituent | 12.3 | Increased potency |
| -F substituent | 45.7 | Improved BBB penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
